molecular formula C13H24O2 B1617703 Methyl (E)-2-dodecenoate CAS No. 6208-91-9

Methyl (E)-2-dodecenoate

Cat. No. B1617703
CAS RN: 6208-91-9
M. Wt: 212.33 g/mol
InChI Key: YWSDDOFJTUOVMX-VAWYXSNFSA-N
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Description

Methyl (E)-2-dodecenoate is a chemical compound that belongs to the group of methyl esters. It has a fruity odor and is used in various industries such as perfume, flavor, and insect pheromone production. However, its scientific research application is vast, and it has been studied for its biochemical and physiological effects.

Scientific Research Applications

Synthesis and Chemical Properties

Methyl (E)-2-dodecenoate, also known as trans-2-Methyl-2-dodecenoic acid, has been a subject of research in organic chemistry, particularly in the synthesis and analysis of various compounds. Studies like those by Allen and Kalm (2003) have focused on the synthesis and properties of this compound, exploring its reactivity and potential applications in organic syntheses. Similarly, Yamamoto et al. (1978) investigated the use of vinylsilanes with dichloromethyl methyl ether and titanium(IV) chloride in synthesizing α,β-unsaturated aldehydes, including ethyl 12-oxo-10(E)-dodecenoate and nuciferal, demonstrating the versatility of this compound in chemical reactions (Allen & Kalm, 2003) (Yamamoto et al., 1978).

Biochemical Applications

In the field of biochemistry, research by Kajiwara et al. (1977) and others has explored the synthesis of related compounds and their potential applications. For instance, the study of traumatic half aldehyde and related compounds provides insights into the biochemical applications of this compound (Kajiwara et al., 1977).

Lipid Oxidation and Electrophile Formation

Lee et al. (2005) researched the lipid oxidation process and the formation of electrophiles like Dioxododecenoic acid, a compound related to this compound. Their findings contribute to understanding the oxidative pathways in lipid biochemistry and the role of compounds like this compound in these processes (Lee et al., 2005).

properties

IUPAC Name

methyl (E)-dodec-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24O2/c1-3-4-5-6-7-8-9-10-11-12-13(14)15-2/h11-12H,3-10H2,1-2H3/b12-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWSDDOFJTUOVMX-VAWYXSNFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC=CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCC/C=C/C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301020139
Record name Methyl (E)-2-dodecenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301020139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

271.00 to 273.00 °C. @ 760.00 mm Hg
Record name Methyl (E)-2-dodecenoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031028
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS RN

6208-91-9
Record name Methyl (2E)-2-dodecenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6208-91-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl (E)-2-dodecenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301020139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl (E)-2-dodecenoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031028
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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